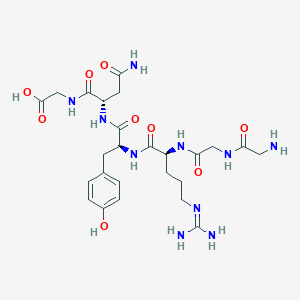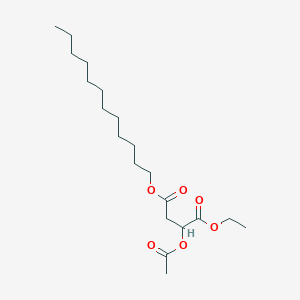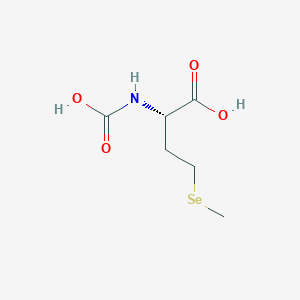![molecular formula C16H15NO5 B14203936 Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate CAS No. 830334-26-4](/img/structure/B14203936.png)
Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with an ethyl ester group and a methoxy group attached to a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment to Pyridine Ring: The benzodioxole moiety is then attached to the pyridine ring via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group on the pyridine ring with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases can be used to deprotonate the methoxy group, facilitating nucleophilic substitution.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; common products include substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A stimulant with structural similarities but different pharmacological properties.
Benzodioxole Derivatives: These compounds share the benzodioxole moiety and are studied for their COX inhibitory and cytotoxic activities.
Indole Derivatives: Compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, which are investigated for their anticancer properties.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
830334-26-4 |
|---|---|
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxol-5-ylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-2-19-16(18)12-4-3-7-17-15(12)20-9-11-5-6-13-14(8-11)22-10-21-13/h3-8H,2,9-10H2,1H3 |
InChI-Schlüssel |
LVEOOBCOOAPKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC=C1)OCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)

![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)


![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)



![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
